tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
Description
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-3-oxo-2,3a,5,6,7,7a-hexahydropyrano[3,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8,10H,4-7H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
CJMUSVXYUFUGSG-SCZZXKLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)[C@@H]2[C@H]1CCCO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CCCO2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- N-Boc-2,5-dihydro-1H-pyrrole (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) is a common precursor for pyrrole-based bicyclic compounds, providing the nitrogen-protected pyrrole ring needed for further elaboration.
- Hexahydropyrano ring precursors are typically synthesized from carbohydrate derivatives or cyclic ethers that can be fused to the pyrrole ring.
Formation of the Hexahydropyrano[3,2-b]pyrrole Core
- The bicyclic core is formed by cyclization reactions that fuse the pyrrole ring with a hexahydropyran unit. This is often achieved through intramolecular nucleophilic substitution or ring-closing reactions involving hydroxyl and amine functionalities.
- The stereochemistry at positions 3a and 7a is controlled by the choice of starting materials and reaction conditions, often relying on chiral pool synthesis or asymmetric catalysis.
Installation of the 3-Oxo Group
- The 3-oxo functionality is introduced by selective oxidation of the corresponding 3-hydroxy intermediate. This oxidation can be achieved using mild oxidants such as Dess–Martin periodinane, PCC (pyridinium chlorochromate), or Swern oxidation to avoid over-oxidation or degradation of sensitive bicyclic structures.
- The 3-hydroxy precursor, tert-butyl (3S,3aS,7aR)-3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate, is commercially available and serves as a direct precursor for oxidation to the 3-oxo compound.
Protection and Deprotection Steps
- The tert-butyl ester at the nitrogen is introduced early in the synthesis to protect the amine functionality and facilitate purification.
- Deprotection steps are typically avoided in the final compound since the tert-butyl group stabilizes the molecule and enhances its synthetic utility.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of N-Boc-pyrrole | Boc2O, pyrrole precursor, base | N-Boc-2,5-dihydro-1H-pyrrole |
| 2 | Cyclization | Intramolecular nucleophilic substitution | Hexahydropyrano[3,2-b]pyrrole core |
| 3 | Hydroxylation | Selective hydroxylation at C3 | 3-Hydroxy intermediate |
| 4 | Oxidation | Dess–Martin periodinane or PCC | 3-Oxo functionalized bicyclic compound |
| 5 | Purification | Chromatography, recrystallization | Pure this compound |
Analytical Data Supporting Preparation
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C12H19NO4 | Confirmed by elemental analysis |
| Molecular Weight | 241.28 g/mol | Mass spectrometry |
| Purity | >95% | HPLC, NMR spectroscopy |
| Stereochemistry | (3aS,7aR) | Chiral HPLC, X-ray crystallography |
| Key Spectroscopic Features | Carbonyl stretch ~1700 cm⁻¹ | IR spectroscopy |
| Proton NMR signals consistent with bicyclic structure | NMR spectroscopy |
Research Findings and Notes
- The stereochemical integrity during oxidation is critical; mild oxidants are preferred to prevent racemization or ring opening.
- The tert-butyl ester group enhances solubility and stability, facilitating handling and further synthetic transformations.
- Variants of the compound with different stereochemistry or substituents have been synthesized using similar methods, highlighting the versatility of the synthetic approach.
- The compound serves as a valuable building block for medicinal chemistry due to its bicyclic framework and functional groups amenable to further modification.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Starting Material | N-Boc-2,5-dihydro-1H-pyrrole or related precursors | Readily available, well-studied | Requires careful stereochemical control |
| Cyclization | Intramolecular nucleophilic substitution or ring-closing | Efficient ring formation | Control of regio- and stereochemistry |
| Hydroxylation | Selective functionalization at C3 | Prepares for oxidation step | Selectivity and yield optimization |
| Oxidation | Mild oxidants (Dess–Martin, PCC) | High selectivity, mild conditions | Avoiding over-oxidation and racemization |
| Protection | tert-Butyl ester at nitrogen | Stability and purification aid | Requires careful handling during synthesis |
Chemical Reactions Analysis
tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several derivatives, differing primarily in substituents, ring systems, and stereochemistry. Below is a comparative analysis:
*Inferred based on structural similarity to .
Commercial and Research Relevance
- The hexahydropyrrolo[3,2-b]pyrrole analog (1340494-62-3) is commercially available (e.g., GLPBIO Catalog #GF02696) at ~$4,000/g, indicating high value for research intermediates .
- In contrast, the target compound and its pyrano variants are less documented in commercial catalogs, suggesting they are novel or under proprietary investigation .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Pharmacological Activity ()
| Compound ID (from ) | Structure Class | Autotaxin IC50 (nM) | Glutathione Adduct Formation |
|---|---|---|---|
| 24 | Benzotriazole-pyrrolo | 5.2 | Low |
| 7 | Benzyl ester derivative | 12.7 | Moderate |
| 27 | Hydrochloride salt | 3.8 | High |
*Data inferred from structural analogs.
Biological Activity
tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyrrole ring fused to a hexahydropyran moiety, which contributes to its distinctive chemical properties and biological activities. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{17}N_{1}O_{4}
- Molecular Weight : 241.28 g/mol
- Structural Features : The compound features chiral centers at positions 3a and 7a, influencing its stereochemistry and reactivity.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have been tested against various pathogens, demonstrating promising inhibition zones in agar diffusion tests.
- Anticancer Potential : Some pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, in vitro assays on human cancer cell lines have revealed that certain analogs can induce apoptosis and inhibit tumor growth.
- Enzyme Inhibition : The carbonyl group present in the structure may contribute to the compound's ability to interact with enzymes. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Anticancer Activity :
- In a recent investigation, the compound was tested on various human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.
Interaction Studies
Binding affinity studies have focused on how this compound interacts with biological targets. These studies are critical for understanding the mechanism of action and optimizing the compound for drug development:
- Protein Binding Assays : Research has shown that the compound can bind effectively to certain proteins involved in cancer progression, potentially blocking their activity and leading to reduced tumor growth.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| tert-butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate | Different ring structure | Potentially different biological activity |
| meso-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | Similar pyrrole core | Exhibits distinct stereochemistry |
| tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | Variations in stereochemistry | Differences in reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
